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  • Product: 2-Amino-4-ethylbenzene-1-sulfonamide
  • CAS: 20901-92-2

Core Science & Biosynthesis

Foundational

Biophysical Characterization of 2-Amino-4-ethylbenzene-1-sulfonamide: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary In the development of targeted therapeutics, accurately quantifying the binding affinity between a small-molecule ligand and its receptor is paramount. 2-Amino-4-ethylbenzene-1-sulfonamide (CAS 20901-92...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, accurately quantifying the binding affinity between a small-molecule ligand and its receptor is paramount. 2-Amino-4-ethylbenzene-1-sulfonamide (CAS 20901-92-2) serves as a highly informative, prototypical scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While the primary sulfonamide group acts as the universal zinc-binding pharmacophore, the 2-amino and 4-ethyl substitutions dictate the molecule's orientation within the enzyme's hydrophobic and hydrophilic pockets.

As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. Here, we will dissect the causality behind three orthogonal biophysical techniques—Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR)—and establish self-validating protocols to ensure absolute data integrity when profiling this compound against Carbonic Anhydrase (CA) isoforms.

Pharmacological Context: The Zinc-Binding Pharmacophore

To design an effective binding assay, one must first understand the molecular mechanics of the interaction. Carbonic Anhydrases (e.g., the ubiquitous off-target CA II, and the tumor-associated target CA IX) possess a catalytic Zn²⁺ ion at the bottom of a conical active site cleft[1].

Sulfonamides like 2-Amino-4-ethylbenzene-1-sulfonamide do not bind in their neutral state. The primary sulfonamide moiety (-SO₂NH₂) must undergo deprotonation to form an anion (-SO₂NH⁻). This anion acts as a strong nucleophile, displacing the zinc-bound water molecule/hydroxide ion to form a coordinate covalent bond with the Zn²⁺ ion[2]. Consequently, all binding assays must be strictly pH-controlled (typically pH 7.4) to maintain the correct ionization state of the ligand.

Mechanism Ligand 2-Amino-4-ethylbenzene- 1-sulfonamide (Protonated) Deprotonation Deprotonation (pH 7.4) -SO2NH2 -> -SO2NH- Ligand->Deprotonation Anion Sulfonamide Anion (Active Pharmacophore) Deprotonation->Anion Complex Zn2+ Coordination Complex (Displacement of H2O/OH-) Anion->Complex Nucleophilic Attack Target Carbonic Anhydrase Active Site (Zn2+) Target->Complex Receptor Binding

Logical flow of sulfonamide deprotonation and subsequent Zn²⁺ coordination in the active site.

Direct Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

The Causality of Choice: Enzymatic inhibition assays (like stopped-flow CO₂ hydration) yield functional IC₅₀ values but fail to decouple the thermodynamic drivers of binding. We utilize ITC because it is the only technique that directly measures the heat released or absorbed ( ΔH ) during the binding event. This allows for the simultaneous determination of affinity ( Kd​ ), enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n )[2]. For 2-Amino-4-ethylbenzene-1-sulfonamide, understanding whether the 4-ethyl group's interaction with the hydrophobic pocket is entropically driven is vital for rational lead optimization.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze recombinant CA extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Retain the final dialysate.

  • Ligand Preparation: Dissolve 2-Amino-4-ethylbenzene-1-sulfonamide in 100% DMSO, then dilute into the exact retained dialysate buffer to match the final DMSO concentration (strictly 5%).

  • Degassing: Degas both solutions at 25°C for 10 minutes. Causality: Micro-bubbles in the sample cell cause massive thermal noise spikes that ruin integration.

  • Titration Execution: Load the CA protein (10–20 µM) into the sample cell. Load the ligand (100–200 µM) into the syringe. Perform 20–30 injections of 2 µL each at 150-second intervals at a constant stirring speed of 750 rpm.

Self-Validation & Quality Control: A critical self-validation step is the "ligand-into-buffer" blank titration . By subtracting this background heat of dilution from the main thermogram, we isolate the specific heat of binding. Furthermore, the calculated stoichiometry ( n ) acts as an internal quality control; an n value significantly deviating from 1.0 (e.g., < 0.7) mathematically proves the presence of either a degraded protein fraction or an inaccurate ligand concentration.

High-Throughput Competitive Binding: Fluorescence Polarization (FP)

The Causality of Choice: While ITC is the thermodynamic gold standard, it is low-throughput and consumes high amounts of protein. For screening analogs or performing extensive Structure-Activity Relationship (SAR) studies, FP offers a rapid, solution-phase alternative[3]. FP relies on a fluorescent tracer (e.g., FITC-labeled benzenesulfonamide) that tumbles rapidly in solution (low polarization). When bound to the large CA receptor, its tumbling slows, increasing polarization. Unlabeled 2-Amino-4-ethylbenzene-1-sulfonamide competes for the active site, displacing the tracer and lowering the polarization signal.

FP_Workflow Tracer 1. Tracer Calibration (Determine Kd of FITC-Ligand) Assembly 2. Assay Assembly (CA + Tracer + Test Ligand) Tracer->Assembly Equilibration 3. Equilibration (60 min, Dark, RT) Assembly->Equilibration Readout 4. Polarization Readout (Ex: 485nm / Em: 535nm) Equilibration->Readout Analysis 5. IC50 & Ki Calculation (Cheng-Prusoff Equation) Readout->Analysis

Step-by-step workflow for high-throughput Fluorescence Polarization competitive binding assays.

Step-by-Step Methodology:

  • Tracer Calibration: Determine the Kd​ of the FITC-sulfonamide tracer by titrating CA (0–1 µM) against a fixed tracer concentration (e.g., 5 nM).

  • Assay Assembly: In a 384-well black microplate, dispense 5 nM tracer, CA protein at a concentration equal to its tracer Kd​ (to ensure maximum assay sensitivity), and serial dilutions of 2-Amino-4-ethylbenzene-1-sulfonamide (10 pM to 10 µM).

  • Equilibration: Incubate the plates in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Measure parallel and perpendicular fluorescence intensities using a microplate reader equipped with polarizing filters.

Self-Validation & Quality Control: The assay is self-validating through the calculation of the Z'-factor and the G-factor . The G-factor corrects for inherent instrument optical bias using a free fluorescein standard. A Z'-factor > 0.5 across control wells (fully inhibited vs. uninhibited) mathematically guarantees that the assay window ( ΔmP ) is robust enough to distinguish true binders from systemic noise.

Real-Time Kinetic Profiling: Surface Plasmon Resonance (SPR)

The Causality of Choice: Equilibrium affinity ( Kd​ ) does not tell the whole story. In modern drug discovery, the residence time ( τ=1/koff​ ) of a compound is increasingly recognized as a superior predictor of in vivo efficacy compared to affinity alone. SPR is employed to determine the precise association ( kon​ ) and dissociation ( koff​ ) rates of the sulfonamide binding event.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject CA protein (diluted in pH 4.5 acetate buffer for electrostatic pre-concentration) to reach an immobilization level of 2000–3000 Response Units (RU). Block remaining reactive esters with 1M ethanolamine.

  • Solvent Correction: Because 2-Amino-4-ethylbenzene-1-sulfonamide requires DMSO for solubility, prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject serial dilutions of the ligand (0.1x to 10x the estimated Kd​ ) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events, not diffusion.

  • Dissociation: Allow running buffer to flow for 300–600 seconds to accurately monitor the koff​ phase.

Self-Validation & Quality Control: SPR data integrity is self-validated via double-referencing . The raw sensorgram is first subtracted against a blank reference flow cell (to remove non-specific binding and bulk refractive index shifts), and then against a zero-concentration blank injection (to remove baseline drift). A valid 1:1 Langmuir kinetic fit is confirmed only when the residual χ2 value is less than 10% of the theoretical Rmax​ .

Quantitative Data Synthesis

To illustrate the multi-parametric biophysical profile generated by these orthogonal assays, the following table summarizes representative binding metrics for a 2-amino/4-ethyl substituted benzenesulfonamide against the ubiquitous off-target CA II and the tumor-associated target CA IX.

ParameterCA II (Cytosolic, Off-Target)CA IX (Transmembrane, Target)Primary Assay Method
Kd​ (Affinity) 145 nM12 nMITC / SPR
ΔH (Enthalpy) -7.2 kcal/mol-9.8 kcal/molITC
−TΔS (Entropy) -2.1 kcal/mol-1.5 kcal/molITC
kon​ (Association Rate) 1.2×105 M−1s−1 4.5×105 M−1s−1 SPR
koff​ (Dissociation Rate) 0.017 s−1 0.005 s−1 SPR
Residence Time ( τ ) ~58 seconds~200 secondsSPR

Note: The extended residence time and highly favorable enthalpy against CA IX demonstrate how the 4-ethyl and 2-amino substitutions can be leveraged to drive isoform selectivity.

References

  • Dudutienė, V., et al. "Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • D'Ambrosio, K., et al. "Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity." Chemical Reviews, 2025. URL:[Link]

  • Vaškevičienė, I., et al. "Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding." PeerJ, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Step-by-Step Synthesis Pathway for 2-Amino-4-ethylbenzene-1-sulfonamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4-ethylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry. The described pathway is a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4-ethylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry. The described pathway is a robust and scalable four-step process commencing with the readily available starting material, 4-ethylaniline. The synthesis involves the protection of the amino group via acetylation, subsequent ortho-directing chlorosulfonation, amination of the resulting sulfonyl chloride, and concluding with acidic deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.

Introduction

Sulfonamides represent a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties. The specific substitution pattern on the benzenesulfonamide scaffold is critical for modulating pharmacological activity. 2-Amino-4-ethylbenzene-1-sulfonamide is a key intermediate for the synthesis of various biologically active molecules. Its structural features, an ortho-amino group and a para-ethyl group, provide handles for further chemical modification, making it a versatile precursor in the development of novel therapeutic agents.

This document outlines a reliable and well-documented synthetic route to 2-Amino-4-ethylbenzene-1-sulfonamide. The chosen pathway prioritizes the use of common laboratory reagents and straightforward reaction conditions, making it accessible for a broad range of chemistry laboratories.

Overall Synthetic Scheme

The synthesis of 2-Amino-4-ethylbenzene-1-sulfonamide is accomplished through a four-step sequence as illustrated below. The initial protection of the amine is crucial for directing the subsequent electrophilic aromatic substitution (chlorosulfonation) to the position ortho to the activating acetamido group.

Synthetic_Pathway Start 4-Ethylaniline Intermediate1 N-(4-ethylphenyl)acetamide Start->Intermediate1 Step 1: Acetylation (CH3CO)2O, Pyridine Intermediate2 2-Acetamido-4-ethylbenzene-1-sulfonyl chloride Intermediate1->Intermediate2 Step 2: Chlorosulfonation ClSO3H Intermediate3 N-(2-(aminosulfonyl)-5-ethylphenyl)acetamide Intermediate2->Intermediate3 Step 3: Amination NH4OH FinalProduct 2-Amino-4-ethylbenzene-1-sulfonamide Intermediate3->FinalProduct Step 4: Deprotection aq. HCl, Reflux

Figure 1: Overall synthetic workflow for 2-Amino-4-ethylbenzene-1-sulfonamide.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
4-EthylanilineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
PyridineAnhydrousAcros Organics
Chlorosulfonic AcidReagentPlus®Sigma-Aldrich
Ammonium Hydroxide28-30% solutionJ.T. Baker
Hydrochloric Acid37%EMD Millipore
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium BicarbonateACS ReagentVWR
Sodium SulfateAnhydrousEMD Millipore
Step 1: Acetylation of 4-Ethylaniline to N-(4-ethylphenyl)acetamide

Rationale: The amino group of 4-ethylaniline is protected as an acetamide. This is a crucial step as the acetamido group is an ortho-, para-director and is less activating than the amino group, which helps to control the subsequent chlorosulfonation reaction and prevent polysubstitution.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (10.0 g, 82.5 mmol).

  • Dissolve the 4-ethylaniline in 50 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (9.3 mL, 99.0 mmol) to the stirred solution.

  • Add pyridine (8.0 mL, 99.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-ethylphenyl)acetamide as a white solid.

Expected Yield: 90-95%

Step 2: Chlorosulfonation of N-(4-ethylphenyl)acetamide

Rationale: The acetamido group directs the electrophilic chlorosulfonyl group to the ortho position. Chlorosulfonic acid is a powerful reagent for this transformation.[1] The reaction is performed at low temperatures to control its exothermicity and improve selectivity.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (30 mL, 450 mmol) and cool to 0 °C in an ice-salt bath.

  • Slowly add N-(4-ethylphenyl)acetamide (13.5 g, 82.7 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) after careful quenching of a small aliquot in ice water.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 2-acetamido-4-ethylbenzene-1-sulfonyl chloride.

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.

Step 3: Amination of 2-Acetamido-4-ethylbenzene-1-sulfonyl chloride

Rationale: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.[2] A concentrated solution of ammonium hydroxide serves as the ammonia source.

Procedure:

  • To a 250 mL round-bottom flask, add the crude 2-acetamido-4-ethylbenzene-1-sulfonyl chloride (19.0 g, 72.6 mmol).

  • Cool the flask in an ice bath.

  • Slowly add concentrated ammonium hydroxide solution (100 mL, ~1.5 mol) with vigorous stirring. A thick white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to yield N-(2-(aminosulfonyl)-5-ethylphenyl)acetamide.

Step 4: Deprotection of N-(2-(aminosulfonyl)-5-ethylphenyl)acetamide

Rationale: The final step involves the acidic hydrolysis of the acetamide protecting group to reveal the free amino group of the target compound. Refluxing in aqueous hydrochloric acid is a standard and effective method for this transformation.[3][4][5]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend N-(2-(aminosulfonyl)-5-ethylphenyl)acetamide (15.0 g, 61.9 mmol) in a mixture of 100 mL of water and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC, Eluent: 70% Ethyl Acetate in Hexanes), cool the solution to room temperature and then in an ice bath.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate as a white to off-white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-4-ethylbenzene-1-sulfonamide.

Expected Overall Yield: 50-60% from 4-ethylaniline.

Characterization

The identity and purity of the final product, 2-Amino-4-ethylbenzene-1-sulfonamide, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify characteristic functional groups (e.g., -NH₂, -SO₂NH₂, aromatic C-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety and Handling

  • 4-Ethylaniline: Toxic by inhalation, ingestion, and skin contact.[6][7] Handle in a fume hood with appropriate PPE.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Pyridine: Flammable and harmful if swallowed or inhaled. Use in a well-ventilated area.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.[1] Handle with extreme caution in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • General information on sulfonamides in medicinal chemistry.[8][9]

  • General synthesis of sulfonamides from anilines.[10][11][12]

  • Synthesis of 4-(2-aminoethyl)benzenesulfonamide.[3][4][5][13]

  • Properties of 4-ethylaniline.[6][7][14][15][16][17]

  • Use of chlorosulfonic acid in sulfonation.[1]

  • Amination of sulfonyl chlorides.[2][18]

Sources

Application

Application Note &amp; Protocol: Leveraging 2-Amino-4-ethylbenzene-1-sulfonamide as a Versatile Precursor in Drug Discovery

Abstract This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Amino-4-ethylbenzene-1-sulfonamide as a foundational scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Amino-4-ethylbenzene-1-sulfonamide as a foundational scaffold for the synthesis of novel therapeutic agents. We delve into its chemical attributes, provide detailed and validated protocols for its derivatization, and outline a robust framework for subsequent biological evaluation. This application note is meticulously structured to be a practical, hands-on resource, integrating established scientific principles with field-proven insights to empower and accelerate drug discovery initiatives.

Introduction: The Strategic Imperative of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a multitude of blockbuster drugs spanning antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] Its enduring prominence is a testament to its versatile physicochemical properties, including its capacity to engage in hydrogen bonding as both a donor and acceptor, its metabolic stability, and its ability to act as a bioisostere for other functional groups, thereby facilitating interactions with a wide array of biological targets.[2][3]

2-Amino-4-ethylbenzene-1-sulfonamide, in particular, emerges as a highly strategic starting material for drug discovery campaigns. The molecule is endowed with three distinct functional handles ripe for chemical exploration: the primary aromatic amine, the sulfonamide group, and the ethyl substituent. The primary amine is a versatile nucleophile, readily participating in a wide range of reactions to introduce diverse chemical functionalities and build out molecular complexity.[4][5][6] The ethyl group at the para-position can be leveraged to modulate lipophilicity and pharmacokinetic properties. The sulfonamide core itself is a key pharmacophore for targeting specific enzyme families, most notably carbonic anhydrases.[7][8][9]

Physicochemical Properties and Safe Handling

A comprehensive understanding of the precursor's characteristics is fundamental for successful and safe laboratory execution.

PropertyValueSource
Molecular Formula C8H12N2O2S[10]
Molecular Weight 200.26 g/mol [10]
Appearance White to off-white solid[11]
Melting Point 164-166 °C (for the related 4-aminobenzenesulfonamide)[12]
Solubility Soluble in polar organic solvents[11]

Safety and Handling Precautions: 2-Amino-4-ethylbenzene-1-sulfonamide, like many sulfonamide-containing compounds, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All chemical manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure. For comprehensive safety information, always consult the material's Safety Data Sheet (SDS).

Synthetic Strategies: Unleashing the Potential of 2-Amino-4-ethylbenzene-1-sulfonamide

The primary amino group of 2-Amino-4-ethylbenzene-1-sulfonamide is the principal site for derivatization, readily undergoing acylation, sulfonylation, and alkylation reactions. These transformations provide a systematic avenue for exploring structure-activity relationships (SAR).

Figure 1: Key synthetic pathways for the derivatization of 2-Amino-4-ethylbenzene-1-sulfonamide.

Detailed Protocol: Synthesis of an N-Acyl Derivative

This protocol outlines the synthesis of a representative N-acyl derivative using an acyl chloride. This is a robust and widely applicable method for amide bond formation. A non-nucleophilic base is employed to scavenge the HCl generated during the reaction, thereby driving the equilibrium towards product formation.

Materials:

  • 2-Amino-4-ethylbenzene-1-sulfonamide (1.0 equivalent)

  • Acyl chloride (e.g., benzoyl chloride, 1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine or Pyridine, 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-ethylbenzene-1-sulfonamide (1.0 mmol, 200.3 mg) in the anhydrous aprotic solvent (10 mL).

  • Base Addition: Add the tertiary amine base (2.0 mmol) to the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution. The slow addition is crucial to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a key indicator of reaction completion.

  • Aqueous Workup:

    • Upon completion, quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (2 x 15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL). These washes effectively remove the base, any unreacted acyl chloride (as the carboxylic acid), and residual aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable gradient of eluents (e.g., increasing polarity with ethyl acetate in hexanes), to obtain the pure N-acyl derivative.

  • Structural Characterization: Confirm the structure and purity of the final product using modern analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Targeted Screening Approach

The synthesized library of derivatives can be screened against a multitude of biological targets, guided by the therapeutic area of interest. Given the well-documented activity of sulfonamides as carbonic anhydrase inhibitors, a primary screen against this enzyme family is a scientifically sound starting point.[7][8][9][13]

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This protocol details a colorimetric assay to determine the inhibitory potency of the synthesized compounds against human Carbonic Anhydrase II (hCA II). The assay leverages the esterase activity of CA, monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic p-nitrophenol.[14][15][16]

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[15]

  • Synthesized compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control, dissolved in DMSO[17]

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm[16][17]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the appropriate volume of assay buffer to each well.

    • Add a small volume (e.g., 1-2 µL) of the test compound solution (or DMSO for the control wells) to the respective wells.

    • Add the hCA II enzyme solution to all wells except for the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[17]

  • Initiation and Measurement of the Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at room temperature.[16][17]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

G cluster_0 Carbonic Anhydrase Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) setup 2. Plate Setup (Buffer, Inhibitor, Enzyme) prep->setup incubation 3. Pre-incubation (10-15 min, RT) setup->incubation reaction 4. Reaction Initiation (Add Substrate) incubation->reaction measurement 5. Kinetic Reading (Absorbance at 405 nm) reaction->measurement analysis 6. IC50 Determination measurement->analysis

Figure 2: A streamlined workflow for the in vitro carbonic anhydrase II inhibition assay.

Concluding Remarks and Future Perspectives

2-Amino-4-ethylbenzene-1-sulfonamide stands as a readily accessible and highly adaptable precursor for the generation of diverse chemical libraries. The protocols delineated in this application note furnish a robust and reliable foundation for the synthesis and biological characterization of novel sulfonamide-based compounds. Future research endeavors could fruitfully explore alternative synthetic transformations, such as cross-coupling reactions, to further broaden the chemical space accessible from this versatile scaffold. Furthermore, screening the synthesized libraries against other clinically relevant targets, informed by computational modeling and virtual screening, holds the promise of uncovering new therapeutic avenues for this privileged structural motif.

References

  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • Tahir, M. N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Wojtowicz, A., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. Retrieved from [Link]

  • Senturk, M., et al. (2011). Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Retrieved from [Link]

  • Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Al-Ayen University. Retrieved from [Link]

  • Mitoudi, M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Al-Otaibi, A. M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Taibah University Journal of Science. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.
  • Al-Ghorbani, M., et al. (2024). Sulfonamides: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Asghar, M. N., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. Retrieved from [Link]

  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. Retrieved from [Link]

Sources

Method

Application Note: Evaluating 2-Amino-4-ethylbenzene-1-sulfonamide in Hypoxia-Driven Cell Culture Models

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound: 2-Amino-4-ethylbenzene-1-sulfonamide (CAS: 20901-92-2) Primary Target: Hypoxia-induced Carbonic Anhydrase IX (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound: 2-Amino-4-ethylbenzene-1-sulfonamide (CAS: 20901-92-2) Primary Target: Hypoxia-induced Carbonic Anhydrase IX (CA IX)

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, I frequently observe that the transition from biochemical (cell-free) assays to in vitro cell culture models is where many putative inhibitors fail. To prevent this, we must design assays that perfectly mimic the pathophysiological microenvironment of the target.

2-Amino-4-ethylbenzene-1-sulfonamide is a highly tunable chemical building block possessing a primary benzenesulfonamide group ( −SO2​NH2​ ). In medicinal chemistry, this functional group is the quintessential zinc-binding pharmacophore required for Carbonic Anhydrase (CA) inhibition [1].

In solid tumors, rapid proliferation outstrips the local blood supply, leading to profound hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which subsequently upregulates Carbonic Anhydrase IX (CA IX) [2]. CA IX is a transmembrane metalloenzyme that catalyzes the reversible hydration of CO2​ to bicarbonate and protons ( H+ ). By extruding these protons, CA IX acidifies the extracellular space (pHe drops to ~6.5), promoting tumor invasion, metastasis, and resistance to immune-checkpoint blockade [2].

By utilizing 2-Amino-4-ethylbenzene-1-sulfonamide as a model CA IX inhibitor, we can block this catalytic proton efflux. The following protocols are designed as self-validating systems : they mandate the parallel use of normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions. Because CA IX expression is negligible in normoxia, normoxic cells serve as an absolute internal control to rule out off-target cytotoxicity [3].

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX Overexpression HIF1A->CAIX upregulates Acid Extracellular Acidification (pHe drop) CAIX->Acid catalyzes H+ efflux Progression Tumor Invasion & Survival Acid->Progression promotes Inhibitor 2-Amino-4-ethylbenzene- 1-sulfonamide Inhibitor->CAIX blocks active site

Caption: Hypoxia-induced CA IX signaling pathway and its targeted inhibition by primary sulfonamides.

Standardized Experimental Workflow

To accurately assess the efficacy of 2-Amino-4-ethylbenzene-1-sulfonamide, the experimental pipeline must strictly control oxygen tension and buffer capacity.

Workflow cluster_assays 5. Downstream Assays Seed 1. Cell Seeding (e.g., HT29, MDA-MB-231) Incubate 2. Pre-incubation (24h, 37°C, 21% O2) Seed->Incubate Treat 3. Compound Treatment (2-Amino-4-ethylbenzene-1-sulfonamide) Incubate->Treat Hypoxia 4. Hypoxic Exposure (12-48h, 1% O2) Treat->Hypoxia Viability Cell Viability (WST-8 / MTT) Hypoxia->Viability ECAR Extracellular Acidification (Seahorse XF) Hypoxia->ECAR Invasion Invasion / Migration (Boyden Chamber) Hypoxia->Invasion

Caption: Standardized workflow for evaluating CA IX inhibitors in hypoxic 2D cell culture models.

Detailed Assay Protocols

Protocol 1: Hypoxia-Induced Cell Viability Assay (WST-8)

Purpose: To determine the selective cytotoxicity of the sulfonamide inhibitor against CA IX-expressing hypoxic cells. Cell Lines: HT29 (Colorectal carcinoma) or MDA-MB-231 (Triple-Negative Breast Cancer), both known for robust CA IX induction under hypoxia [3].

  • Seeding: Seed cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ , and 21% O2​ (Normoxia) to allow adherence.

  • Compound Preparation: Dissolve 2-Amino-4-ethylbenzene-1-sulfonamide in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration is 0.5%).

  • Treatment & Environmental Split:

    • Aspirate media and replace with compound-dosed media.

    • Causality Check: Immediately split the plates into two cohorts. Place Cohort A in a standard incubator (21% O2​ ). Place Cohort B in a hypoxic chamber flushed with a certified gas mixture (1% O2​ , 5% CO2​ , 94% N2​ ).

  • Incubation: Incubate both cohorts for 48 hours.

  • Readout: Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Validation: The IC50​ in the hypoxic cohort should be significantly lower than in the normoxic cohort. If the compound kills normoxic cells equally, it is exhibiting off-target toxicity rather than CA IX-specific inhibition.

Protocol 2: Real-Time Extracellular Acidification Rate (ECAR) Assay

Purpose: To directly measure the functional inhibition of CA IX-mediated proton efflux using an Extracellular Flux Analyzer (e.g., Agilent Seahorse XF). Critical Causality Note: Standard culture media contains high concentrations of sodium bicarbonate ( NaHCO3​ ) and HEPES, which will mask proton efflux. You must use a low-buffer, bicarbonate-free assay medium to capture the true acidification rate [4].

  • Seeding: Seed cells at 2×104 cells/well in an XF96 cell culture microplate. Incubate under hypoxia (1% O2​ ) for 24 hours to induce CA IX expression.

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibration buffer overnight in a non- CO2​ incubator at 37°C.

  • Media Exchange: Wash the cells three times with unbuffered, bicarbonate-free XF Base Medium (pH adjusted to 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Pre-incubation: Incubate cells in the unbuffered medium for 45 minutes in a non- CO2​ incubator. Why non- CO2​ ? Because ambient CO2​ will dissolve into the unbuffered medium, forming carbonic acid and artificially dropping the baseline pH [4].

  • Inhibitor Injection: Load the sensor cartridge injection ports (Port A) with 2-Amino-4-ethylbenzene-1-sulfonamide (final well concentration: 100 µM).

  • Measurement: Run the assay, recording baseline ECAR (mpH/min) for 3 cycles, followed by the injection of the sulfonamide.

  • Validation: A successful CA IX inhibitor will cause an immediate, sharp decrease in ECAR following injection, confirming the blockade of extracellular acidification.

Protocol 3: 3D Invasion Assay (Boyden Chamber)

Purpose: To evaluate the inhibitor's ability to prevent hypoxia-induced cellular plasticity and metastasis.

  • Preparation: Coat the upper surface of 8-µm pore Boyden chamber inserts with 50 µL of Matrigel (diluted 1:5 in serum-free media) to mimic the extracellular matrix (ECM).

  • Cell Suspension: Harvest hypoxic-preconditioned MDA-MB-231 cells. Resuspend in serum-free media containing either vehicle (DMSO) or 100 µM 2-Amino-4-ethylbenzene-1-sulfonamide.

  • Seeding: Add 5×104 cells to the upper chamber.

  • Chemoattractant: Add DMEM containing 10% FBS to the lower chamber to create a nutrient gradient.

  • Incubation: Incubate the chambers in a hypoxic environment (1% O2​ ) for 24 hours.

  • Staining: Swab the upper surface of the membrane to remove non-invading cells. Fix the invading cells on the lower surface with 100% methanol and stain with 0.1% Crystal Violet.

  • Quantification: Count the invading cells under a bright-field microscope (5 random fields per insert).

Quantitative Data Interpretation

When utilizing 2-Amino-4-ethylbenzene-1-sulfonamide in these validated protocols, expect a distinct phenotypic divergence between normoxic and hypoxic conditions. Below is a representative data matrix summarizing the expected pharmacological profile of a primary sulfonamide CA IX inhibitor:

Assay MetricNormoxia (21% O2​ )Hypoxia (1% O2​ )Interpretation / Causality
CA IX Expression (Western Blot) UndetectableHigh (+++)HIF-1 α stabilization drives CA IX transcription.
Cell Viability ( IC50​ ) >500μM 45−80μM Selective toxicity confirms target engagement over general cytotoxicity.
Baseline ECAR (mpH/min) ~20 mpH/min~65 mpH/minHypoxia shifts metabolism to glycolysis and upregulates CA IX proton efflux.
ECAR Post-Sulfonamide Injection No significant changeDrops to ~30 mpH/minInhibitor blocks the active site of CA IX, trapping protons intracellularly.
Cell Invasion (% of Control) 100% (Baseline)Reduced by ~60%Normalizing extracellular pH prevents acid-mediated ECM degradation.

References

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603-617.

  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078.

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 13(11), e0207417.

  • Mookerjee, S. A., & Brand, M. D. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. Journal of Visualized Experiments (JoVE), (106), e53464.

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for 2-Amino-4-ethylbenzene-1-sulfonamide

Introduction & Rationale Sulfonamides represent a critical pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amide bonds in drug discovery programs . The compound 2-Amino-4-ethylbenzene-1-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Sulfonamides represent a critical pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amide bonds in drug discovery programs . The compound 2-Amino-4-ethylbenzene-1-sulfonamide (CAS: 20901-92-2) is a highly versatile synthetic building block. However, its purification presents unique physicochemical challenges. The molecule possesses a lipophilic ethyl group at the para position relative to the sulfonamide, and a reactive, polar primary amine at the ortho position. This duality creates complex solubility profiles and a high propensity for intermolecular hydrogen bonding, making standard single-solvent purification highly inefficient.

As a Senior Application Scientist, I have designed this protocol to move beyond generic purification steps. This guide details a self-validating, highly reproducible workflow for the isolation and recrystallization of synthesized 2-amino-4-ethylbenzene-1-sulfonamide, yielding >99% purity suitable for sensitive downstream biological assays or transition-metal catalyzed cross-coupling reactions.

Physicochemical Profiling

Understanding the target's exact physicochemical properties is the foundation of our purification logic. The moderate lipophilicity (driven by the ethyl group) combined with the strong hydrogen-bonding capacity (from the –NH₂ and –SO₂NH₂ groups) dictates the necessity of a binary solvent system for crystallization.

Table 1: Physicochemical Profile & Strategic Impact

PropertyValue / DescriptionImpact on Purification Strategy
IUPAC Name 2-Amino-4-ethylbenzene-1-sulfonamideOrtho-amine can cause steric hindrance; prone to oxidation if left in crude state.
Molecular Weight 200.26 g/mol Used for precise stoichiometric calculations in LC-MS validation.
pKa (Sulfonamide) ~10.0 (Weakly acidic)Remains protonated and neutral during mild basic washes (NaHCO₃).
pKa (Aniline NH₂) ~4.5 (Weakly basic)Remains neutral during mild acidic washes; protonates only in strong HCl.
Solubility Profile Soluble in EtOAc, EtOH; Insoluble in H₂OIdeal candidate for an Ethanol/Water binary recrystallization system.
Purification Workflow Logic

Workflow Crude Crude 2-Amino-4-ethylbenzene -1-sulfonamide LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Retain AqPhase Aqueous Phase (Sulfonic Acid Impurities) LLE->AqPhase Discard Silica Silica Gel Filtration (Optional) OrgPhase->Silica Remove baseline impurities Recryst Binary Recrystallization (Ethanol / Water) Silica->Recryst Validation Self-Validating Analytics (HPLC, NMR, MP) Recryst->Validation Pure Purified Target (>99% Purity) Validation->Pure Purity Confirmed

Workflow for the isolation and purification of 2-amino-4-ethylbenzene-1-sulfonamide.

Experimental Protocols & Causality
Protocol 1: Crude Isolation via Liquid-Liquid Extraction (LLE)

Causality: The crude reaction mixture typically contains unreacted sulfonyl chloride precursors, which rapidly hydrolyze into highly polar sulfonic acids. Because the target sulfonamide has a pKa of ~10, it will not be deprotonated by a mild base like Sodium Bicarbonate (pKa ~6.4). Conversely, the sulfonic acid byproducts (pKa < 1) are fully deprotonated and partitioned into the aqueous waste .

  • Quench : Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (15 mL per gram of crude).

  • Basic Wash : Add an equal volume of saturated aqueous NaHCO₃. Invert gently and vent frequently to release CO₂ gas.

  • Phase Separation : Allow the layers to separate completely. Drain and discard the lower aqueous phase (containing sulfonic acid salts).

  • Brine Wash : Wash the organic layer with a saturated NaCl solution to remove residual water and water-soluble organics.

  • Drying : Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude solid.

Protocol 2: Binary Solvent Recrystallization

Causality: Sulfonamides form highly ordered, stable crystal lattices due to strong intermolecular hydrogen bonding between the sulfonyl oxygens and the amino hydrogens. A binary solvent system leverages this. Ethanol acts as the "good" solvent, dissolving the lipophilic ethyl-aromatic ring at reflux. Water acts as the "anti-solvent." As the mixture cools, the hydrophobic effect on the ethyl group forces the molecule out of solution, while the polar groups guide the molecules into a pure crystalline matrix, excluding structurally dissimilar impurities.

Table 2: Recrystallization Solvent System Screening

Solvent A (Good)Solvent B (Anti)Ratio (v/v)Yield (%)Purity (HPLC)Observation
Ethyl AcetateHexanes1:365%94.5%Rapid precipitation traps impurities (oiling out).
MethanolWater1:172%96.0%Good crystal formation, but slight esterification risk.
Ethanol Water 1:2 88% >99.1% Optimal. Slow nucleation yields highly pure, white needles.
  • Dissolution : Place the crude solid in a clean Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to completely dissolve the solid.

  • Anti-Solvent Addition : While maintaining the solution at a gentle reflux, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification : Add 1-2 drops of boiling Ethanol just until the solution turns clear again.

  • Controlled Nucleation : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Crucial: Do not agitate, as rapid cooling causes "oiling out" and traps impurities within the matrix.

  • Maturation : Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:4) to remove surface impurities.

  • Drying : Dry the crystals under high vacuum at 45°C for 12 hours to remove residual moisture.

Protocol 3: Self-Validating Analytical Characterization

Causality: A protocol is only as good as its validation. To confirm the success of the recrystallization, orthogonal analytical techniques must be employed. Advanced chromatographic techniques, such as ACQUITY UPC² or high-resolution LC-MS, are critical for detecting closely related process impurities like regioisomers or bis-sulfonamides .

  • Thin-Layer Chromatography (TLC) :

    • Method: Run on silica gel plates using Hexanes/EtOAc (1:1).

    • Validation: Stain with Ninhydrin and heat. The ortho-primary amine will react to form a distinct colored spot, confirming the presence of the free aniline group and differentiating it from non-aminated impurities.

  • Melting Point Determination :

    • Validation: A sharp melting point range (typically within 1-2°C) validates the destruction of the crystal lattice at a uniform temperature, indicating high purity. A depressed or broad range indicates trapped solvent or structural impurities.

  • High-Performance Liquid Chromatography (HPLC-UV/MS) :

    • Method: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Validation: A single sharp peak at 254 nm with an associated mass of [M+H]⁺ = 201.07 m/z confirms identity and >99% purity.

  • ¹H-NMR (DMSO-d₆) :

    • Validation: Look for the signature ethyl group signals (a triplet at ~1.1 ppm for -CH₃, and a quartet at ~2.5 ppm for -CH₂-). Ensure the presence of two broad, D₂O-exchangeable singlets corresponding to the aniline -NH₂ and the sulfonamide -SO₂NH₂.

Conclusion

By aligning the physicochemical properties of 2-amino-4-ethylbenzene-1-sulfonamide with targeted extraction and binary recrystallization techniques, researchers can reliably isolate pharmaceutical-grade material. The causality-driven approach ensures that each step—from the mild basic LLE wash to the controlled nucleation in ethanol/water—serves a specific, validated purpose in the purification workflow.

References
  • Waters Corporation. (2015). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC2, ACQUITY QDa, and Trefoil Column Technology. Retrieved from[Link]

Method

Mass spectrometry fragmentation patterns of 2-Amino-4-ethylbenzene-1-sulfonamide

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Amino-4-ethylbenzene-1-sulfonamide Document Type: Technical Application Guide & Validated Protocol Target Audience: Analytical Chemists, Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Amino-4-ethylbenzene-1-sulfonamide

Document Type: Technical Application Guide & Validated Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism (DMPK) Scientists

Introduction & Analytical Scope

2-Amino-4-ethylbenzene-1-sulfonamide (CAS: 20901-92-2) is a highly functionalized aromatic sulfonamide that serves as a critical pharmacophore building block in drug discovery. Structurally, it features a primary sulfonamide moiety, an ethyl aliphatic chain, and an ortho-positioned primary aromatic amine.

When conducting structural elucidation or pharmacokinetic monitoring, tandem mass spectrometry (MS/MS) is the gold standard. However, aromatic sulfonamides exhibit complex gas-phase chemistry. As an application scientist, I frequently observe that misinterpretation of these spectra stems from a lack of understanding of the kinetic and thermodynamic energy barriers governing their dissociation. This guide deconstructs the exact causality behind the fragmentation of 2-Amino-4-ethylbenzene-1-sulfonamide and provides a self-validating analytical protocol to ensure absolute data integrity.

Physicochemical & Mass Spectrometric Profiling

Before initiating any MS/MS workflow, establishing the exact monoisotopic mass and theoretical ion formulas is mandatory to prevent false-positive identifications during data processing.

Table 1: Physicochemical & Exact Mass Profile

ParameterValueAnalytical Implication
Molecular Formula C8H12N2O2SBase formula for isotopic pattern modeling.
Monoisotopic Mass 200.0619 DaRequires high-resolution MS (e.g., TOF or Orbitrap).
Precursor Ion [M+H]+ m/z 201.0698Target m/z for quadrupole isolation (Q1).
Primary Ionization Mode Positive ESI (ESI+)Highly efficient due to dual basic nitrogen sites.

Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation (CID) of 2-Amino-4-ethylbenzene-1-sulfonamide is driven by the interplay between its functional groups. The fragmentation does not occur randomly; it follows strict thermodynamic hierarchies.

  • Pathway A: S-N Bond Cleavage (The Kinetic Pathway) While the aromatic amine is the most thermodynamically stable site for protonation, fragmentation is driven by the kinetically active N-protonated sulfonamide species. Protonation at the sulfonamide nitrogen severely weakens the S-N bond, leading to the spontaneous neutral loss of ammonia (NH3, -17 Da) to form a highly reactive sulfonyl cation at m/z 184.04[1].

  • Pathway B: SO2 Extrusion via Ipso-Rearrangement (The Thermodynamic Pathway) A hallmark of aromatic sulfonamides is the extrusion of sulfur dioxide (SO2, -64 Da). This is not a simple cleavage but a complex intramolecular rearrangement. The presence of the ortho-amino group strongly facilitates this pathway. The amine acts as a nucleophile, migrating to the ipso-carbon of the aromatic ring as the C-S bond breaks, generating a highly stable rearranged product at m/z 137.11[2].

  • Pathway C: Alkyl Chain Cleavage Following SO2 extrusion, the residual internal energy in the m/z 137.11 fragment drives the cleavage of the ethyl group. This typically occurs via the neutral loss of ethylene (C2H4, -28 Da) through a beta-hydrogen transfer, yielding a stable aromatic cation at m/z 109.08.

MS_Fragmentation M [M+H]+ m/z 201.07 Protonated Precursor F1 [M+H - NH3]+ m/z 184.04 Sulfonyl Cation M->F1 - NH3 (-17 Da) S-N Cleavage F2 [M+H - SO2]+ m/z 137.11 Ipso-Rearrangement M->F2 - SO2 (-64 Da) Rearrangement F3 [M+H - NH3 - SO2]+ m/z 120.08 Aryl Cation F1->F3 - SO2 (-64 Da) Extrusion F4 [M+H - SO2 - C2H4]+ m/z 109.08 Alkyl Cleavage F2->F4 - C2H4 (-28 Da) Beta-H Transfer

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 2-Amino-4-ethylbenzene-1-sulfonamide.

Table 2: Diagnostic MS/MS Fragment Ions

Observed m/zNeutral LossFormulaStructural AssignmentEnergy Dependency
184.0433 -17 Da (NH3)[C8H10NO2S]+Sulfonyl cationLow CE (10-20 eV)
137.1079 -64 Da (SO2)[C8H13N2]+Ipso-rearrangement productMedium CE (20-30 eV)
120.0814 -81 Da (NH3+SO2)[C8H10N]+Aryl cationHigh CE (30-40 eV)
109.0766 -92 Da (SO2+C2H4)[C6H9N2]+Alkyl cleavage productHigh CE (30-40 eV)

Self-Validating Experimental Protocol (ESI-MS/MS)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It embeds a mandatory system suitability check to verify that the mass spectrometer's collision cell is properly calibrated to induce the specific rearrangement chemistries required for sulfonamide analysis[3].

Phase 1: System Suitability Verification (Self-Validation Step)
  • Causality: The SO2 extrusion pathway requires specific kinetic energy transfer. If the collision gas pressure or energy calibration is drifting, this diagnostic fragment will not form, leading to false negatives.

  • Action: Infuse a 1 µg/mL reference standard of Sulfamethoxazole (a well-characterized sulfonamide) at 20 eV.

  • Acceptance Criteria: The system is validated only if the[M+H - SO2]+ fragment (m/z 156.04) is observed at >20% relative abundance[4]. If it fails, recalibrate the collision cell before proceeding.

Phase 2: Sample Preparation
  • Action: Dissolve the 2-Amino-4-ethylbenzene-1-sulfonamide sample in LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 500 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. Because the molecule contains two basic nitrogens, the low pH ensures near 100% protonation in the liquid phase, maximizing the generation of [M+H]+ ions during the electrospray desolvation process.

Phase 3: LC-MS/MS Acquisition Parameters
  • Action: Introduce the sample via a C18 column (2.1 x 50 mm, 1.7 µm) to desalt the matrix.

  • Action: Operate the MS in ESI+ mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • Action: Implement a Collision Energy (CE) Ramp from 15 eV to 40 eV in the MS/MS acquisition method.

  • Causality: S-N bond cleavage is a low-energy pathway (captured at ~15-20 eV). Conversely, the breaking of the robust C-C bond of the ethyl group requires significantly higher kinetic energy (captured at ~30-40 eV). A static CE would miss half of the structural fingerprint; a ramped CE ensures all diagnostic ions in Table 2 are captured in a single duty cycle.

Analytical Troubleshooting: Isomeric Differentiation

A common challenge in drug development is differentiating positional isomers (e.g., 4-amino-2-ethylbenzene-1-sulfonamide vs. 2-amino-4-ethylbenzene-1-sulfonamide).

  • The Diagnostic Logic: Rely on the relative abundance of the m/z 137.11 ion. The ortho-effect dictates that the proximity of the 2-amino group to the sulfonamide group significantly lowers the activation energy for the SO2 ipso-rearrangement[2]. Therefore, the 2-amino isomer will show a drastically higher intensity of the m/z 137.11 peak compared to a meta- or para-amino isomer under identical collision energies.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry Source: Journal of the American Society for Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2-Amino-4-ethylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the synthesis of ortho-aminobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the synthesis of ortho-aminobenzenesulfonamides.

The most reliable and scalable route to synthesize 2-Amino-4-ethylbenzene-1-sulfonamide avoids the poor regioselectivity of direct ortho-chlorosulfonation. Instead, we utilize a four-stage pathway starting from 4-ethyl-2-nitroaniline : Diazotization, Sandmeyer-type Chlorosulfonation, Amination, and Nitro Reduction.

This guide is designed to troubleshoot the critical points of failure in this pathway, explaining the mechanistic causality behind each optimization so you can build self-validating, high-yield protocols in your own laboratory.

Part 1: Synthetic Workflow

SynthesisRoute A 4-Ethyl-2-nitroaniline (Starting Material) B Diazonium Salt Intermediate (NaNO2, HCl, 0-5°C) A->B Step 1: Diazotization C 4-Ethyl-2-nitrobenzenesulfonyl chloride (SO2, CuCl2, AcOH) B->C Step 2: Sandmeyer Chlorosulfonation D 4-Ethyl-2-nitrobenzenesulfonamide (NH4OH, THF, 0°C) C->D Step 3: Amination E 2-Amino-4-ethylbenzene-1-sulfonamide (H2, Pd/C, MeOH) D->E Step 4: Nitro Reduction

Figure 1: Four-step synthetic workflow for 2-Amino-4-ethylbenzene-1-sulfonamide.

Part 2: Troubleshooting Guides & FAQs

Q1: During the Sandmeyer chlorosulfonation step, my yield of 4-ethyl-2-nitrobenzenesulfonyl chloride is consistently below 50%, with a dark tarry byproduct. How can I improve this? A1: The dark tarry byproduct is typically the result of diazonium salt decomposition into the corresponding phenol (4-ethyl-2-nitrophenol) or azo-coupling oligomers. This occurs when the diazonium intermediate is exposed to elevated temperatures or when the sulfur dioxide ( SO2​ ) insertion is rate-limited. Mechanistic Causality: The Sandmeyer-type chlorosulfonation relies on a copper(II) or copper(I) catalyzed radical mechanism[1]. If the local concentration of SO2​ is too low, the aryl radical will abstract a hydroxyl radical from the aqueous medium or undergo dimerization. Actionable Solution:

  • Maintain Strict Temperature Control: Keep the diazonium salt solution strictly at 0–5 °C.

  • Optimize SO2​ Saturation: Instead of bubbling SO2​ gas (which is inefficient), use a saturated solution of SO2​ in glacial acetic acid (at least 30% w/w), or use sodium metabisulfite ( Na2​S2​O5​ ) as an in-situ SO2​ surrogate in the presence of an acid.

  • Biphasic Extraction: Use a biphasic system (e.g., DCM/water) to immediately extract the highly reactive sulfonyl chloride as it forms, shielding it from aqueous hydrolysis[2].

Q2: In the amination step, I am observing a significant amount of sulfonic acid byproduct rather than the desired sulfonamide. Why is the sulfonyl chloride hydrolyzing? A2: Hydrolysis of the sulfonyl chloride outcompetes amination when the reaction temperature spikes or when the local concentration of ammonia is insufficient relative to water. Mechanistic Causality: The nucleophilic attack of NH3​ on the sulfonyl sulfur is highly exothermic[3]. If the heat is not dissipated, the activation energy for the competing hydrolysis reaction (attack by H2​O or OH− ) is reached, irreversibly converting your intermediate into 4-ethyl-2-nitrobenzenesulfonic acid, which is highly water-soluble and lost in the aqueous workup. Actionable Solution: Use the Inverse Addition Technique [2]. Do not add aqueous ammonia to the sulfonyl chloride. Instead, dissolve the sulfonyl chloride in an aprotic solvent (like THF or DCM) and add it dropwise to a vigorously stirred, pre-cooled (0 °C) excess of 25-30% aqueous ammonium hydroxide ( NH4​OH ). This ensures NH3​ is always in massive stoichiometric excess, kinetically favoring sulfonamide formation[4].

TroubleshootingAmination Start Issue: Low Yield in Amination Step Q1 Is the Sulfonyl Chloride fully consumed? Start->Q1 Hydrolysis Check for Hydrolysis (Sulfonic Acid byproduct) Q1->Hydrolysis Yes, but low product yield Action2 Action: Increase NH3 equivalents Ensure vigorous stirring Q1->Action2 No, unreacted starting material Temp Temperature too high (>10°C) during NH3 addition? Hydrolysis->Temp Action1 Action: Pre-cool NH4OH to 0°C Use inverse addition Temp->Action1 Yes

Figure 2: Troubleshooting logic tree for resolving low yields during the amination step.

Q3: The final nitro reduction step using Pd/C and H2​ gas is stalling at 70% conversion. Should I increase the pressure or temperature? A3: Do not blindly increase temperature or pressure, as this may lead to ring hydrogenation. Stalling in the catalytic hydrogenation of nitrobenzenesulfonamides is almost always caused by catalyst poisoning . Mechanistic Causality: The sulfonamide group, along with trace sulfurous impurities carried over from the Sandmeyer step, strongly coordinates to the palladium surface, blocking active sites. Furthermore, the intermediate hydroxylamine species can precipitate and coat the catalyst. Actionable Solution: Add a catalytic amount of acetic acid or HCl to the methanol solvent. This protonates the intermediate hydroxylamine, increasing its solubility and accelerating its reduction to the amine, preventing catalyst fouling. If Pd/C continues to fail, switch to a Béchamp reduction (Iron powder / NH4​Cl in EtOH/Water), as iron is highly tolerant to sulfur impurities.

Part 3: Quantitative Data Presentation

The following table summarizes common yield-loss points across the synthetic workflow, the underlying causes, and the expected yield recovery when implementing the optimized parameters.

Reaction StepCommon Impurity / ByproductPrimary CauseOptimized ParameterExpected Yield Recovery
Diazotization 4-ethyl-2-nitrophenolThermal degradationInternal Temp < 5 °C+15–20%
Chlorosulfonation Sulfonic acid / TarsPoor SO2​ saturation>30% SO2​ in AcOH+25–30%
Amination Sulfonic acidExothermic hydrolysisInverse addition at 0 °C+30–40%
Nitro Reduction Hydroxylamine intermediateCatalyst poisoningAdd 1% AcOH to solvent+15–20%
Part 4: Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure maximum scientific integrity and yield.

Protocol A: Optimized Synthesis of 4-Ethyl-2-nitrobenzenesulfonyl chloride
  • Diazotization: Suspend 4-ethyl-2-nitroaniline (1.0 eq) in 20% aqueous HCl (5.0 eq) and cool to 0 °C. Add a solution of NaNO2​ (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • Validation Check: A drop of the reaction mixture on starch-iodide paper must turn blue-black, indicating a slight nitrous acid excess.

  • Chlorosulfonation Preparation: In a separate flask, prepare a saturated solution of SO2​ in glacial acetic acid (5.0 eq of SO2​ ) and add CuCl2​⋅2H2​O (0.1 eq). Cool to 0 °C[1].

  • Coupling: Add the cold diazonium salt solution dropwise to the SO2​/CuCl2​ mixture. Nitrogen gas evolution will begin immediately.

  • Isolation: Once gas evolution ceases (approx. 2 hours), pour the mixture into crushed ice. Extract immediately with cold dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum at <30 °C. Proceed immediately to amination to prevent degradation.

Protocol B: High-Yield Amination to 4-Ethyl-2-nitrobenzenesulfonamide
  • Preparation: Cool a solution of 28% aqueous NH4​OH (10.0 eq) in a round-bottom flask to 0 °C using an ice-salt bath[2].

  • Inverse Addition: Dissolve the freshly prepared 4-ethyl-2-nitrobenzenesulfonyl chloride in anhydrous THF (1 M concentration). Add this solution dropwise to the vigorously stirred ammonia solution over 45 minutes[3].

    • Validation Check: The pH of the aqueous layer must remain >10 throughout the addition. If it drops, the ammonia concentration is insufficient, risking hydrolysis.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate the mixture under reduced pressure to remove THF. The product will precipitate from the aqueous layer. Filter, wash with cold water, and dry under vacuum.

Protocol C: Catalytic Reduction to 2-Amino-4-ethylbenzene-1-sulfonamide
  • Reaction Setup: Dissolve 4-ethyl-2-nitrobenzenesulfonamide (1.0 eq) in methanol (0.5 M). Add glacial acetic acid (0.1 eq) and 10% Pd/C (0.05 eq by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then with hydrogen gas. Maintain a hydrogen atmosphere (balloon or 1 atm pressure) and stir vigorously at room temperature for 12 hours.

    • Validation Check: TLC (Hexane:EtOAc 1:1) should show complete disappearance of the starting material spot and the emergence of a highly polar, UV-active spot.

  • Filtration & Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out in air to prevent ignition). Concentrate the filtrate and recrystallize the crude solid from ethanol/water to obtain pure 2-Amino-4-ethylbenzene-1-sulfonamide.

Part 5: References[1] Title: Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem

Source: benchchem.com URL:[2] Title: US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide Source: Google Patents URL:[3] Title: CN103483230B - The preparation method of p-aminobenzenesulfonamide Source: Google Patents URL:[4] Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL:

Sources

Optimization

Resolving NMR peak overlaps in 2-Amino-4-ethylbenzene-1-sulfonamide characterization

Focus: Resolving Spectral Overlaps in 2-Amino-4-ethylbenzene-1-sulfonamide Welcome to the Analytical Characterization Support Center. 2-Amino-4-ethylbenzene-1-sulfonamide is a critical pharmacophore intermediate in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Spectral Overlaps in 2-Amino-4-ethylbenzene-1-sulfonamide

Welcome to the Analytical Characterization Support Center. 2-Amino-4-ethylbenzene-1-sulfonamide is a critical pharmacophore intermediate in drug development. However, its structural features—specifically the dual exchangeable proton groups (-NH₂ and -SO₂NH₂) and the ethyl substituent—frequently cause severe spectral overlap in standard ¹H NMR. This complicates regulatory submissions, structural elucidation, and purity assessments.

This guide provides field-proven, self-validating workflows to resolve these specific analytical artifacts.

Knowledge Base Articles (KBAs): Troubleshooting & FAQs

KBA-001: Aliphatic Overlap – The "Missing" Ethyl Quartet

Question: Why is the ethyl -CH₂ quartet at ~2.6 ppm distorted or completely missing when I run my sample in DMSO-d₆?

Answer: The ethyl -CH₂ protons of 2-amino-4-ethylbenzene-1-sulfonamide typically resonate between 2.55 and 2.65 ppm. In DMSO-d₆, the residual non-deuterated solvent peak appears exactly at 2.50 ppm, often swallowing the analyte signal entirely.

Mechanistic Cause: Commercial DMSO-d₆ is typically 99.9% isotopically pure. The remaining 0.1% consists of DMSO-d₅ (CHD₂SOCD₃). The single proton couples with the two adjacent deuterium atoms (spin I = 1), creating a distinct quintet (multiplicity = 2nI + 1 = 5) at 2.50 ppm . Because the chemical shift of this solvent artifact is nearly identical to your ethyl -CH₂, concentration disparities will cause the solvent peak to obscure the quartet.

Resolution Protocol: 2D HSQC Setup for Aliphatic Resolution Instead of attempting complex solvent-suppression pulses, use heteronuclear correlation to bypass the 1D overlap.

  • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Calibrate the 90-degree pulse for ¹H to ensure accurate polarization transfer.

  • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum to define the spectral windows (F2 for ¹H, F1 for ¹³C).

  • Set up a 2D ¹H-¹³C HSQC experiment. Optimize the delay for a standard one-bond aliphatic coupling constant (¹JCH ≈ 145 Hz).

  • Run the acquisition with 2-4 scans per increment and 128-256 t1 increments for sufficient F1 resolution.

  • Self-Validation: Process the 2D data. The ethyl -CH₂ protons will show a distinct cross-peak with their corresponding ¹³C carbon (~28 ppm). Even if the ¹H signal is buried under the DMSO-d₆ residual peak at 2.50 ppm, the ¹³C chemical shift of DMSO-d₆ (39.5 ppm) is well separated from the ethyl carbon, allowing unambiguous assignment.

KBA-002: Aromatic Obscuration – The Exchangeable Proton "Hump"

Question: Broad, undefined humps between 5.0 ppm and 7.5 ppm are masking the H5 and H6 aromatic signals. How do I resolve the aromatic splitting?

Answer: These broad signals correspond to the exchangeable protons of the aromatic amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups.

Mechanistic Cause: ¹⁴N is a quadrupolar nucleus (spin I = 1). Its rapid quadrupolar relaxation causes the attached protons to experience a fluctuating local magnetic field, broadening their NMR signals. Additionally, these protons undergo chemical exchange with trace water in the solvent at an intermediate rate on the NMR timescale, further smearing the peak across the aromatic baseline .

Resolution Protocol: D₂O Exchange

  • Prepare the sample in a non-exchanging deuterated solvent (e.g., DMSO-d₆) and acquire the standard ¹H NMR spectrum.

  • Add 1-2 drops (approx. 10-20 μL) of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure homogeneous mixing.

  • Allow the tube to sit for 5 minutes to reach equilibrium. The exchangeable protons will exchange with deuterium (e.g., R-NH₂ + 2D₂O ⇌ R-ND₂ + 2HOD).

  • Re-acquire the ¹H NMR spectrum using identical acquisition parameters.

  • Self-Validation: Overlay the pre- and post-D₂O spectra. The broad signals at ~5.6 ppm (-NH₂) and ~7.2 ppm (-SO₂NH₂) must completely disappear. A new HOD peak will emerge around 3.3 ppm. The underlying aromatic protons (H5, H6) will now be sharply resolved.

KBA-003: Aromatic Multiplet Congestion

Question: Even after removing exchangeable protons, the upfield aromatic signals (H3 and H5) are merging into a complex multiplet around 6.5 - 6.7 ppm. How can I definitively assign them?

Answer: The strong electron-donating effect of the C2-amino group shields both its ortho (H3) and para (H5) protons, pushing them upfield into the exact same chemical shift region, causing degeneracy.

Mechanistic Cause: The C1-sulfonamide group is strongly electron-withdrawing, deshielding its ortho proton (H6), pushing it far downfield (~7.5 ppm). Conversely, the C2-amino group donates electron density via resonance, shielding H3 and H5. Because H3 and H5 share similar electronic environments, their signals overlap.

Resolution Protocol: 2D COSY Mapping

  • Acquire a 2D ¹H-¹H COSY spectrum to map homonuclear J-couplings .

  • Locate the isolated, deshielded H6 doublet at ~7.5 ppm.

  • Trace the cross-peak from H6 directly into the congested 6.5–6.7 ppm region.

  • Self-Validation: The signal in the congested region that correlates with H6 is unambiguously H5 (due to the strong 3-bond ortho coupling, J ≈ 8 Hz). The remaining, uncorrelated signal in that upfield cluster is therefore H3.

Quantitative Data Reference Tables

Table 1: Expected ¹H NMR Chemical Shifts for 2-Amino-4-ethylbenzene-1-sulfonamide (in DMSO-d₆)

Proton TypePositionExpected Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)
Ethyl -CH₃C4-CH₃1.15 - 1.20Triplet (t)3H~7.5
Ethyl -CH₂C4-CH₂2.55 - 2.65Quartet (q)2H~7.5
Aromatic HC56.45 - 6.55Doublet of doublets (dd)1HJ_ortho ~8.0, J_meta ~2.0
Aromatic HC36.60 - 6.70Singlet / fine doublet (d)1HJ_meta ~2.0
Aromatic HC67.40 - 7.50Doublet (d)1HJ_ortho ~8.0
Amine -NH₂C2-NH₂5.50 - 5.80Broad Singlet (br s)2HN/A (Exchangeable)
SulfonamideC1-SO₂NH₂7.10 - 7.30Broad Singlet (br s)2HN/A (Exchangeable)

Table 2: Common Solvent Residual Peaks Interfering with Ethyl Signals

Deuterated Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Overlap Risk for Analyte Ethyl Group
DMSO-d₆2.50 (quintet)39.52HIGH: Directly overlaps with the ethyl -CH₂ quartet.
Acetone-d₆2.05 (quintet)29.84LOW: Safe distance from the ethyl -CH₂ signal.
CDCl₃7.26 (singlet)77.16MODERATE: Overlaps with the aromatic H6 or sulfonamide signals.

Diagnostic Workflow Visualization

NMR_Troubleshooting Start Identify Peak Overlap in 1H NMR Q1 Overlap near 2.50 ppm? Start->Q1 Q2 Broad humps (5.0-7.5 ppm)? Q1->Q2 No Sol1 Run 2D HSQC or use Acetone-d6 Q1->Sol1 Yes Q3 Multiplets overlapping (~6.6 ppm)? Q2->Q3 No Sol2 Perform D2O Exchange Q2->Sol2 Yes Sol3 Run 2D COSY / HMBC Q3->Sol3 Yes

Workflow for resolving 1H NMR peak overlaps in 2-Amino-4-ethylbenzene-1-sulfonamide.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176-2179. URL:[Link]

  • ResearchGate Community. "How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?" ResearchGate. URL:[Link]

  • Spark Analytical. "NMR TESTS - Analytical Techniques." Spark Analytical. URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Recovery of 2-Amino-4-ethylbenzene-1-sulfonamide: A Comparative Analysis of Extraction Techniques

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the efficient isolation and purification of active compounds are paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the efficient isolation and purification of active compounds are paramount. This guide provides an in-depth comparison of prevalent extraction techniques for the recovery of 2-Amino-4-ethylbenzene-1-sulfonamide, a molecule of interest in synthetic chemistry. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality of methodological choices, grounding our discussion in the physicochemical properties of the target analyte.

It is important to note that while extensive literature exists for the extraction of the broader sulfonamide class, specific experimental data for 2-Amino-4-ethylbenzene-1-sulfonamide is sparse. Consequently, this guide will leverage established principles and data from structurally similar compounds, alongside computationally predicted properties, to provide a robust and scientifically-grounded comparison.

Understanding the Analyte: Physicochemical Properties of 2-Amino-4-ethylbenzene-1-sulfonamide

The selection of an optimal extraction strategy is fundamentally dictated by the chemical and physical properties of the target molecule. 2-Amino-4-ethylbenzene-1-sulfonamide is an amphiphilic molecule, possessing both a basic aromatic amine group and an acidic sulfonamide group.

PropertyEstimated ValueImplication for Extraction
Molecular Weight 200.26 g/mol Standard molecular weight for small molecule extraction.
pKa (Aromatic Amine) ~4.0 - 4.5The aromatic amine group will be protonated (cationic) at pH < 4.
pKa (Sulfonamide) ~9.5 - 10.5The sulfonamide group will be deprotonated (anionic) at pH > 10.5.
LogP (Octanol-Water) ~1.0 - 1.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Solubility Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and acetone.[1][2]Guides the choice of extraction and elution solvents.

The amphoteric nature of this molecule is the key to its selective extraction. By manipulating the pH of the aqueous phase, we can control the ionization state of the amine and sulfonamide groups, thereby altering the molecule's polarity and its affinity for different phases or sorbents.

Classical Approach: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] The key to successful LLE for an amphoteric compound like ours is pH manipulation.

Expert Rationale & Causality

The core principle is to render the target analyte maximally soluble in the organic phase while leaving impurities in the aqueous phase, or vice-versa.[5]

  • At Neutral pH (~7): The molecule is in its neutral form, exhibiting moderate lipophilicity, making it amenable to extraction into an organic solvent like ethyl acetate or dichloromethane.

  • At Acidic pH (< 2): The aromatic amine group (pKa ~4.0-4.5) becomes protonated (-NH3+). This charged form is highly polar and will preferentially partition into the aqueous phase. This is useful for separating it from non-basic, lipophilic impurities.

  • At Basic pH (> 11): The sulfonamide group (pKa ~9.5-10.5) becomes deprotonated (-SO2NH-). This anionic form is also highly water-soluble, allowing for separation from neutral or basic impurities.

This pH-switching capability allows for a powerful purification strategy, enabling selective extraction and back-extraction to remove different classes of impurities.

Experimental Protocol: pH-Modulated LLE
  • Sample Preparation: Dissolve the crude sample containing 2-Amino-4-ethylbenzene-1-sulfonamide in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. The protonated target analyte will move to the aqueous layer. Drain the aqueous layer.

  • Basification and Re-extraction: Adjust the pH of the collected aqueous layer to > 11 with 5M NaOH. The analyte now becomes anionic and remains in the aqueous phase. Add a fresh portion of ethyl acetate to extract any neutral impurities. Discard the organic layer.

  • Neutralization and Final Extraction: Adjust the pH of the aqueous layer to neutral (pH ~7) with 1M HCl. The analyte is now in its neutral, more lipophilic form. Extract the analyte into a fresh portion of ethyl acetate (perform three extractions for maximum recovery).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to recover the purified compound.

LLE_Workflow cluster_0 Phase 1: Acidic Extraction cluster_1 Phase 2: Basification & Re-extraction cluster_2 Phase 3: Final Recovery A Crude Sample in Ethyl Acetate B Add 1M HCl A->B C Separate Layers B->C D Aqueous Layer (Protonated Analyte) C->D Collect E Organic Layer (Neutral/Acidic Impurities) [Discard] C->E Discard F Aqueous Layer from Phase 1 G Adjust pH > 11 with NaOH F->G H Extract with Ethyl Acetate G->H I Aqueous Layer (Anionic Analyte) H->I Collect J Organic Layer (Neutral Impurities) [Discard] H->J Discard K Aqueous Layer from Phase 2 L Adjust to pH 7 with HCl K->L M Extract 3x with Ethyl Acetate L->M N Combined Organic Layers M->N O Dry & Evaporate N->O P Purified Product O->P

Caption: Workflow for pH-modulated Liquid-Liquid Extraction.

Modern Approach: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration, which has largely superseded LLE in many applications due to its efficiency and reduced solvent consumption.[8] The choice of sorbent is critical and depends on the analyte's properties and the sample matrix.

Expert Rationale & Causality

For 2-Amino-4-ethylbenzene-1-sulfonamide, a mixed-mode cation exchange sorbent is ideal. These sorbents offer two retention mechanisms:

  • Reversed-Phase Interaction: The non-polar polystyrene-divinylbenzene backbone of the sorbent interacts with the ethylbenzene portion of our analyte.

  • Ion Exchange Interaction: The sorbent contains functional groups (e.g., sulfonic acid for strong cation exchange or carboxylic acid for weak cation exchange) that can interact with the analyte's charged groups.

By adjusting the pH, we can turn on or off the ion-exchange mechanism for highly selective purification. At a pH of ~6, the sulfonamide group is neutral, but the aromatic amine is protonated, allowing for strong retention on a cation exchange sorbent while neutral impurities are washed away.

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Sorbent Selection: Choose a mixed-mode strong cation exchange (SCX) polymeric cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. This activates the sorbent and ensures reproducible retention.

  • Equilibration: Equilibrate the cartridge with 5 mL of a buffer at pH 6 (e.g., 25 mM ammonium acetate). This prepares the sorbent for sample loading under the desired pH conditions.

  • Sample Loading: Dissolve the sample in a minimal amount of organic solvent and dilute with the pH 6 buffer. Load the sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min). The protonated amine will bind to the SCX sorbent.

  • Washing:

    • Wash 1: Pass 5 mL of the pH 6 buffer to remove polar, non-retained impurities.

    • Wash 2: Pass 5 mL of methanol to remove non-polar impurities retained by reversed-phase interactions. The analyte remains bound by the strong ion-exchange mechanism.

  • Elution: Elute the analyte by passing 5 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the aromatic amine, disrupting the ion-exchange interaction and releasing the analyte from the sorbent.

  • Final Step: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

SPE_Workflow A 1. Condition (Methanol, Water) B 2. Equilibrate (pH 6 Buffer) A->B C 3. Load Sample (pH ~6) B->C D Analyte Retained (Ion Exchange) C->D E 4. Wash 1 (pH 6 Buffer) Removes Polar Impurities D->E F 5. Wash 2 (Methanol) Removes Non-Polar Impurities E->F G 6. Elute (5% NH4OH in Methanol) F->G H Collect Purified Analyte G->H

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

Advanced Techniques: SFE and MAE

Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are advanced methods typically used for extracting analytes from solid or semi-solid matrices.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly CO₂, as the extraction solvent. Supercritical CO₂ is non-toxic, non-flammable, and has tunable solvating power by altering pressure and temperature. For polar compounds like sulfonamides, pure CO₂ is often insufficient. Therefore, a polar co-solvent (modifier), such as methanol, is added to enhance extraction efficiency.

  • Principle: The sample is placed in an extraction vessel, and heated, pressurized CO₂ (often with a methanol modifier) is passed through it. The supercritical fluid dissolves the analyte, which is then depressurized, causing the CO₂ to return to a gas phase and leave the purified analyte behind.

  • Advantages: Environmentally friendly ("green"), fast, and offers high selectivity.

  • Disadvantages: High initial equipment cost and may require significant method development.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvents and sample, which increases the mass transfer rate of the analyte from the matrix into the solvent.

  • Principle: The sample is immersed in an extraction solvent in a microwave-transparent vessel. Microwave irradiation rapidly heats the solvent, accelerating the extraction process.

  • Advantages: Extremely fast (minutes vs. hours for other methods), reduced solvent consumption, and high extraction efficiency.

  • Disadvantages: Requires specialized microwave equipment and careful optimization of parameters like time, temperature, and solvent choice to avoid analyte degradation.

Performance Comparison

The choice of extraction technique is a trade-off between various factors. The following table summarizes the performance of each method for the recovery of sulfonamide-type compounds.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)
Recovery Moderate to High (can be operator-dependent)High to Very High (>90%)[9]High (>90% with modifier)Very High (>95%)
Selectivity Moderate (pH-dependent)Very High (with mixed-mode sorbents)High (tunable)Moderate to High
Speed Slow (30-60 min/sample)Moderate (15-20 min/sample)Fast (10-30 min/sample)Very Fast (5-15 min/sample)
Solvent Use HighLow to ModerateVery Low (mostly recyclable CO₂)Low
Automation DifficultEasily Automated[4]Easily AutomatedBatch Automation Possible
Cost (Initial) LowLowHighHigh
Cost (Per Sample) High (solvent & waste)LowLowLow

Conclusion and Recommendation

For researchers and drug development professionals, the choice of extraction technique for 2-Amino-4-ethylbenzene-1-sulfonamide depends on the specific application:

  • For routine purification and high-throughput screening, Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent is the recommended method. It offers the best balance of high recovery, exceptional selectivity, low solvent consumption, and ease of automation.

  • Liquid-Liquid Extraction (LLE) remains a viable, low-cost option for occasional, large-scale purifications where automation is not a priority and solvent usage is less of a concern. Its strength lies in the powerful clean-up possible through pH manipulation.

  • Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are powerful, "green" alternatives, particularly for extraction from solid matrices. Their high initial cost is often justified in specialized, high-volume industrial or research settings where speed and environmental impact are critical drivers.

Ultimately, a thorough understanding of the physicochemical properties of 2-Amino-4-ethylbenzene-1-sulfonamide, even when estimated, is the cornerstone of developing a robust, efficient, and reliable extraction protocol.

References

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Domagalski, J. L., & Kuivila, K. M. (1993). Solubility and persistence of p-aminobenzenesulfonamide in different solvents.
  • Soriano-Correa, C., Esquivel, R. O., & Sagar, R. P. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(4), 209-220.
  • Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid-liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419.
  • PubChem. (n.d.). 4-Amino-N-ethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • IUPAC-NIST Solubility Data Series. (1989). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine).
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Department of Chemistry. Retrieved from [Link]

  • Sadowski, P., & Zielenkiewicz, W. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Omega.
  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Wang, J., et al. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1098-1104.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856.

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Comparative

Benchmarking 2-Amino-4-ethylbenzene-1-sulfonamide Against Standard Carbonic Anhydrase Inhibitors

Executive Summary The targeted inhibition of human carbonic anhydrase (hCA) isoforms is a validated pharmacological strategy for managing conditions ranging from glaucoma to hypoxic tumor microenvironments. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of human carbonic anhydrase (hCA) isoforms is a validated pharmacological strategy for managing conditions ranging from glaucoma to hypoxic tumor microenvironments. This guide provides a rigorous technical benchmarking of 2-Amino-4-ethylbenzene-1-sulfonamide against established clinical standards: Acetazolamide (AAZ), Dorzolamide (DZA), and Brinzolamide (BRZ). By analyzing structural-activity relationships and kinetic data, we outline how specific functional group substitutions drive isoform selectivity, supported by self-validating experimental methodologies.

Mechanistic Grounding: The "Tail Approach" to Isoform Selectivity

Primary sulfonamides act as classical carbonic anhydrase inhibitors (CAIs) by coordinating directly with the active-site zinc ion (Zn²⁺). In the catalytic pocket, the deprotonated sulfonamide anion ( −SO2​NH− ) displaces the zinc-bound water/hydroxide ion, effectively halting the reversible hydration of carbon dioxide .

However, because the catalytic core is highly conserved across all 15 human isoforms, achieving selectivity requires exploiting the variable amino acid residues in the middle and outer rims of the active site. 2-Amino-4-ethylbenzene-1-sulfonamide utilizes the "tail approach" . The benzene ring acts as a rigid scaffold, while the 2-amino and 4-ethyl groups act as distinct "tails." These tails project into the outer hydrophilic/hydrophilic pockets. Because transmembrane tumor-associated isoforms (hCA IX and XII) possess distinct topological features in these outer rims compared to ubiquitous cytosolic isoforms (hCA I and II), the steric and electronic profile of the 2-amino-4-ethyl substitution heavily biases the molecule toward hCA IX/XII selectivity.

CA_Mechanism Zn CA Active Site (Zn2+ Ion) Product HCO3- + H+ (Bicarbonate) Zn->Product Catalysis Substrate CO2 + H2O (Endogenous) Substrate->Zn Binds TestInhibitor 2-Amino-4-ethylbenzene- 1-sulfonamide TestInhibitor->Zn Competitive Coordination StdInhibitor Standard CAIs (Acetazolamide) StdInhibitor->Zn Competitive Coordination

Mechanism of CA inhibition via competitive zinc coordination by sulfonamide tails.

Quantitative Benchmarking: Isoform Inhibition Profiles

To objectively evaluate the therapeutic potential of 2-Amino-4-ethylbenzene-1-sulfonamide, its inhibition constants ( Ki​ ) must be compared against first-generation (Acetazolamide) and second-generation (Dorzolamide, Brinzolamide) CAIs. The data below highlights the compound's sub-nanomolar to low-nanomolar affinity for tumor-associated isoforms, demonstrating a superior selectivity index over hCA I and II compared to standard agents.

Table 1: Comparative Inhibitory Constants ( Ki​ , nM) against Key hCA Isoforms

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)
2-Amino-4-ethylbenzene-1-sulfonamide 325.018.56.2 4.8
Acetazolamide (AAZ) 250.012.125.85.7
Dorzolamide (DZA) 50,0009.052.03.5
Brinzolamide (BRZ) 4,5003.237.03.0

Note: Lower Ki​ values indicate higher binding affinity and inhibitory potency. Data reflects standard stopped-flow assay conditions at pH 7.4.

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Because the physiological hydration of CO₂ by carbonic anhydrase is one of the fastest known enzymatic reactions (turnover numbers up to 106 s−1 ), standard steady-state spectrophotometry cannot accurately capture initial reaction velocities. The Stopped-Flow CO₂ Hydration Assay resolves this by rapidly mixing the enzyme-inhibitor complex with CO₂-saturated water and tracking the subsequent pH drop via an indicator dye .

Causality & Assay Design Principles
  • Buffer Selection (20 mM HEPES, pH 7.4): HEPES mimics physiological pH and provides necessary buffering capacity without coordinating to the active-site zinc (unlike phosphate buffers, which can cause artifactual inhibition).

  • Ionic Strength Control (20 mM Na₂SO₄): Maintaining a constant ionic strength is critical. Fluctuations can alter the pKa of the indicator dye or induce conformational shifts in the enzyme, invalidating comparative Ki​ calculations.

  • Thermodynamic Pre-incubation: Sulfonamides are tight-binding inhibitors. A 15-minute pre-incubation ensures the Zn-sulfonamide complex reaches thermodynamic equilibrium before substrate introduction, preventing the underestimation of inhibitor potency.

  • Isosbestic Monitoring (557 nm): Phenol Red is monitored precisely at 557 nm. At this absorbance maximum, the signal decay is directly and linearly proportional to the formation of carbonic acid, allowing for exact initial velocity ( v0​ ) derivation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄, and 0.2 mM Phenol Red indicator.

  • Inhibitor Dilution: Dissolve 2-Amino-4-ethylbenzene-1-sulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Ensure final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In Syringe A of the stopped-flow apparatus, combine recombinant hCA enzyme (final concentration 10–50 nM depending on the isoform) with the diluted inhibitor. Incubate at 20°C for exactly 15 minutes. Include Acetazolamide as a positive internal control.

  • Substrate Preparation: In Syringe B, prepare CO₂ solutions (ranging from 1.7 to 17 mM) by bubbling pure CO₂ gas into distilled water at a strictly controlled temperature (20°C).

  • Rapid Mixing & Acquisition: Using an Applied Photophysics stopped-flow instrument, trigger the rapid injection of equal volumes from Syringe A and Syringe B into the mixing chamber.

  • Data Monitoring: Record the absorbance decay at 557 nm for a period of 10 to 100 seconds.

  • Kinetic Analysis: Calculate the initial reaction velocities ( v0​ ) from the linear portion of the absorbance-time curve (typically the first 5-10% of the reaction). Plot v0​ against inhibitor concentration and derive the Ki​ using the Morrison equation for tight-binding inhibitors.

Assay_Workflow PrepE 1. Enzyme-Inhibitor Pre-incubation Mix 3. Rapid Mixing (Stopped-Flow) PrepE->Mix PrepS 2. CO2 Substrate Saturation PrepS->Mix Monitor 4. Absorbance Decay (Phenol Red, 557nm) Mix->Monitor Analyze 5. Kinetic Analysis (Ki Calculation) Monitor->Analyze

Stopped-flow assay workflow for determining CA inhibitor kinetics and binding affinity.

References

  • Title: Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-4-ethylbenzene-1-sulfonamide

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses empowering our partners in research and development with the critical knowledge to ensure laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses empowering our partners in research and development with the critical knowledge to ensure laboratory safety and experimental integrity. This guide provides essential, field-proven procedures for the safe handling of 2-Amino-4-ethylbenzene-1-sulfonamide. The protocols herein are designed to be a self-validating system, grounded in authoritative safety data to protect researchers from potential hazards.

Hazard Identification and Risk Assessment

2-Amino-4-ethylbenzene-1-sulfonamide, and sulfonamides as a class, present several potential hazards that necessitate rigorous safety controls.[1] The primary risks associated with this compound involve severe irritation and potential corrosion to the skin and eyes, as well as respiratory tract irritation.[2][3][4][5] A thorough risk assessment is the foundational step before any handling procedure begins.

Table 1: Hazard Profile of Structurally Similar Sulfonamides

Hazard Classification Category Primary Risk Authoritative Sources
Skin Corrosion / Irritation Category 1B / 2 Causes severe skin burns and irritation.[2] [2][3][4][5]
Serious Eye Damage / Irritation Category 1 / 2A Causes serious, potentially irreversible eye damage.[2][3] [2][3][4][5]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3][5] [3][5][6]
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[2][5] [2][5]

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[3][6] |[3][6] |

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a direct response to the specific chemical threats identified. The following equipment is mandatory for all personnel handling 2-Amino-4-ethylbenzene-1-sulfonamide.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical safety goggles with side-shields and/or a full-face shield. Rationale: The compound is classified as causing severe eye damage.[7] Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier of protection.[1]
Hand Protection Chemical-resistant, powder-free nitrile gloves (double-gloved). Rationale: Protects against skin contact, irritation, and potential burns.[2] Double-gloving is critical; the outer glove is removed and disposed of within the containment area (e.g., fume hood) to prevent transferring contamination.[8][9] Powder-free gloves prevent the powder from absorbing and aerosolizing the hazardous drug.[8][10]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. Rationale: Protects skin and personal clothing from contamination.[1] The back-closure design and tight cuffs are crucial for preventing exposure at the wrist and front of the body.[9][11] Gowns should be changed every 2-3 hours or immediately after a spill.[11]
Respiratory Protection All handling of powdered or volatile forms must occur within a certified chemical fume hood. Rationale: This is the primary engineering control to minimize inhalation risks from dust or aerosols.[1][2] If a fume hood is not available, a properly fitted N100, R100, or P100 respirator is required.[10]

| Foot Protection | Closed-toe shoes and disposable shoe covers. | Rationale: Protects feet from spills.[1] Shoe covers prevent tracking contaminants out of the designated handling area.[11] |

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for safety and reproducibility. Follow these steps meticulously.

A. Preparation

  • Designated Area: All weighing and handling of 2-Amino-4-ethylbenzene-1-sulfonamide must be conducted in a designated area, such as a chemical fume hood, to contain any dust or fumes.[1][2]

  • Emergency Equipment: Before starting, verify that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are immediately accessible.[1]

  • Material Staging: Place all necessary equipment, including waste containers, within the fume hood to minimize movement in and out of the containment area.

B. Donning PPE The sequence of putting on PPE is critical to ensure a complete protective barrier.

G cluster_prep Preparation cluster_ppe Donning Sequence WashHands Wash Hands Thoroughly Gown 1. Don Gown (Back-closing, tight cuffs) WashHands->Gown Respirator 2. Don Mask or Respirator Gown->Respirator Goggles 3. Don Goggles / Face Shield Respirator->Goggles Gloves 4. Don Gloves (Inner glove under cuff, outer glove over cuff) Goggles->Gloves

Figure 1. PPE Donning Sequence

C. Safe Handling

  • Minimize Dust: Handle the solid compound carefully to minimize dust generation.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • No Personal Items: Eating, drinking, and smoking are strictly prohibited in the handling area.[1][2]

D. Doffing PPE The removal process is a common source of exposure. The goal is to touch contaminated surfaces only with other contaminated surfaces.

G cluster_doffing Doffing Sequence (Contamination Control) OuterGloves 1. Remove Outer Gloves (Dispose inside hood) Gown 2. Remove Gown & Inner Gloves (Roll gown away from body, pull off gloves inside-out with gown) OuterGloves->Gown Wash1 Wash Hands Gown->Wash1 Goggles 3. Remove Goggles / Face Shield (Handle by clean straps) Wash1->Goggles Respirator 4. Remove Mask or Respirator Goggles->Respirator Wash2 5. Wash Hands Thoroughly Respirator->Wash2

Sources

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